molecular formula C21H16ClFN2O4S B12071390 Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12071390
M. Wt: 446.9 g/mol
InChI Key: GHWSRVMONLVLEW-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including a chlorobenzamido group, a fluorophenylcarbamoyl group, and a methyl ester group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: Starting with a thiophene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Chlorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Addition of the Fluorophenylcarbamoyl Group: The intermediate product is then reacted with 2-fluoroaniline under suitable conditions to introduce the fluorophenylcarbamoyl group.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry:

    Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorobenzamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Methyl 2-(4-fluorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the aromatic rings. These variations can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: Methyl 2-(4-chlorobenzamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to the specific combination of chlorobenzamido and fluorophenylcarbamoyl groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16ClFN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H16ClFN2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-7-9-13(22)10-8-12)30-17(11)19(27)24-15-6-4-3-5-14(15)23/h3-10H,1-2H3,(H,24,27)(H,25,26)

InChI Key

GHWSRVMONLVLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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